![molecular formula C24H26N2O3 B14636860 N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide CAS No. 56827-31-7](/img/structure/B14636860.png)
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide is a complex organic compound with the molecular formula C24H26N2O3. This compound is part of the phenoxy acetamide family, which is known for its diverse applications in medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide typically involves the reaction of 3-aminophenylacetamide with bis(2-phenoxyethyl)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives .
Aplicaciones Científicas De Investigación
N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyacetamide: A simpler analog with similar chemical properties.
Bis(2-phenoxyethyl)amine: A precursor used in the synthesis of N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide.
3-Aminophenylacetamide: Another precursor used in the synthesis.
Uniqueness
This compound stands out due to its unique combination of phenoxyethyl and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
56827-31-7 |
|---|---|
Fórmula molecular |
C24H26N2O3 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[3-[bis(2-phenoxyethyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C24H26N2O3/c1-20(27)25-21-9-8-10-22(19-21)26(15-17-28-23-11-4-2-5-12-23)16-18-29-24-13-6-3-7-14-24/h2-14,19H,15-18H2,1H3,(H,25,27) |
Clave InChI |
WDCMBAZLJDYIQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)N(CCOC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


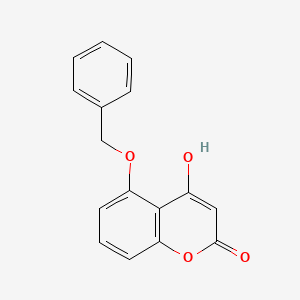
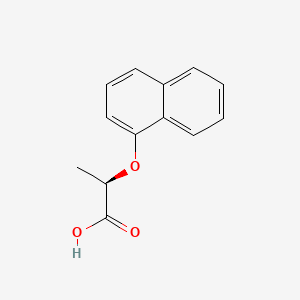
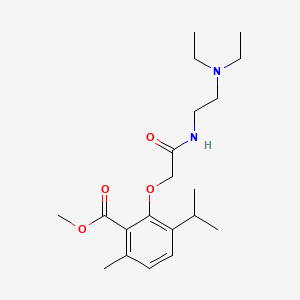
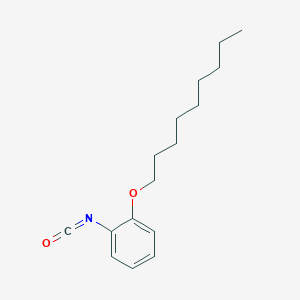
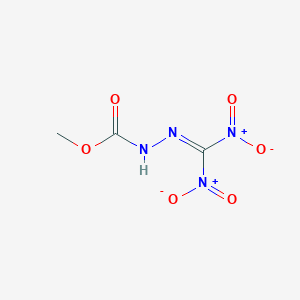
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)

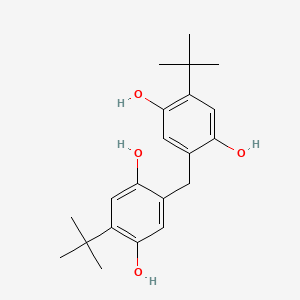
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
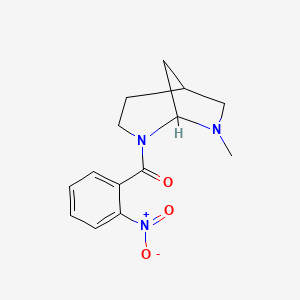
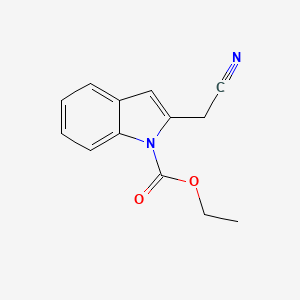

![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)

